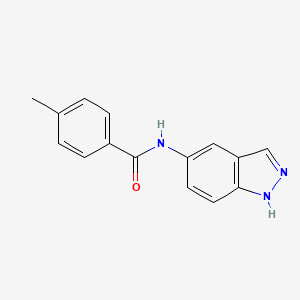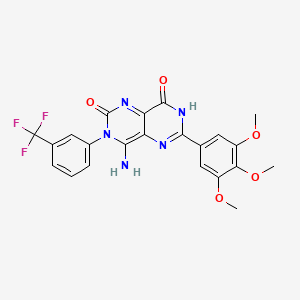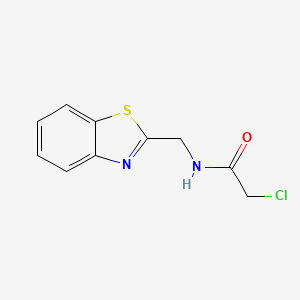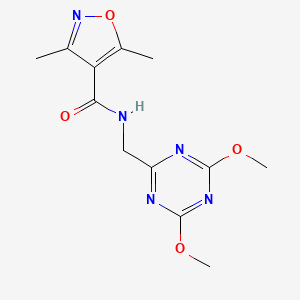![molecular formula C22H26N2O5S B2584631 2,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone CAS No. 919019-77-5](/img/structure/B2584631.png)
2,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound, also known as DAS-29, has been synthesized using various methods and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone has shown potential applications in various scientific research fields. One of the primary applications is in medicinal chemistry, where it has been studied as a potential anticancer agent. Preclinical studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
This compound has also been studied for its potential application in neurological disorders. It has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been suggested that this compound's neuroprotective effects are due to its ability to inhibit oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone is not fully understood. However, it has been suggested that its anticancer activity is due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer progression. Its neuroprotective effects are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, which is crucial for tumor growth and progression. In animal models of Parkinson's disease and Alzheimer's disease, this compound has been shown to exhibit neuroprotective effects by inhibiting oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone in lab experiments is its potent anticancer and neuroprotective activity. It can be used to study the mechanisms of cancer progression and neurodegenerative diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research of 2,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone. One of the primary directions is to study its potential as a therapeutic agent for cancer and neurological disorders. Further preclinical studies are needed to determine its efficacy and safety in animal models. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, it would be interesting to study the effects of this compound in combination with other anticancer or neuroprotective agents to determine if it can enhance their efficacy.
Synthesemethoden
The synthesis of 2,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone has been reported using different methods. One of the commonly used methods involves the reaction of 2,4-dimethoxybenzaldehyde with 5-aminosulfonylindole in the presence of a catalytic amount of piperidine and acetic anhydride. The resulting intermediate is then treated with cyclopentylamine and trifluoroacetic acid to obtain the final product, this compound. Other methods include the use of different starting materials and reagents, such as 5-nitroindole and cyclopentanone, to obtain this compound.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(2,4-dimethoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-17-7-9-19(21(14-17)29-2)22(25)24-12-11-15-13-18(8-10-20(15)24)30(26,27)23-16-5-3-4-6-16/h7-10,13-14,16,23H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUIACSLFPGISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584548.png)
![Methyl 2-(3,4-dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584550.png)
![4-(2-chlorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2584551.png)
![6-Chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2584553.png)



![2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2584560.png)
![1-[4-(4-{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2584561.png)


![8-chloro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2584566.png)

![2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2584571.png)